3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid

Lipophilicity LogP gem-Difluorocyclopropane

3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS 2098048-73-6; molecular formula C₁₀H₇BrF₂O₂; MW 277.06 g/mol) is a gem-difluorocyclopropane (gem-DFCP) carboxylic acid building block bearing a para-bromophenyl substituent at the C3 position of the cyclopropane ring. It belongs to a privileged class of fluorinated cyclopropane scaffolds increasingly deployed in medicinal chemistry and agrochemical research to modulate conformation, lipophilicity, and metabolic stability.

Molecular Formula C10H7BrF2O2
Molecular Weight 277.06 g/mol
Cat. No. B12302578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
Molecular FormulaC10H7BrF2O2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C2(F)F)C(=O)O)Br
InChIInChI=1S/C10H7BrF2O2/c11-6-3-1-5(2-4-6)7-8(9(14)15)10(7,12)13/h1-4,7-8H,(H,14,15)
InChIKeyGYKLECAKZLVRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS 2098048-73-6; molecular formula C₁₀H₇BrF₂O₂; MW 277.06 g/mol) is a gem-difluorocyclopropane (gem-DFCP) carboxylic acid building block bearing a para-bromophenyl substituent at the C3 position of the cyclopropane ring . It belongs to a privileged class of fluorinated cyclopropane scaffolds increasingly deployed in medicinal chemistry and agrochemical research to modulate conformation, lipophilicity, and metabolic stability [1][2]. The compound carries three orthogonal synthetic handles—a carboxylic acid for amide/ester coupling, a gem-difluoro moiety for electronic tuning, and a para-bromine atom for transition-metal-catalyzed cross-coupling—making it a versatile intermediate for fragment-based and structure–activity relationship (SAR) campaigns. Commercially available at ≥98% purity from multiple suppliers, this compound is positioned as a non-standard, differentiated building block for lead optimization programs where simultaneous control of acidity, lipophilicity, and synthetic tractability is required .

Why Generic Substitution Fails for 3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid – The Inseparability of Three Structural Features


This compound cannot be replaced by a simple arylcyclopropane carboxylic acid, a non-brominated difluorocyclopropane, or its 1-aryl regioisomer without quantitatively altering at least two key property dimensions simultaneously. The gem-difluoro substituent lowers the carboxylic acid pKa by approximately 0.5–1.0 log unit through a through-bond inductive effect—an acidity shift that directly impacts ionization state at physiological pH and consequently affects membrane permeability, plasma protein binding, and receptor pharmacophore complementarity [1][2]. The para-bromine contributes a Hansch π increment of approximately +0.86 to +1.67 to LogP relative to the non-brominated phenyl analog, and simultaneously provides a synthetic exit vector for late-stage Suzuki–Miyaura diversification that neither the non-halogenated nor the chloro analog can match in reactivity [3]. The 3-aryl (rather than 1-aryl) regioisomeric arrangement places the lipophilic aryl group at a defined distance and dihedral angle from the carboxylate, creating a spatial topology distinct from the geminally substituted isomer—a difference that propagates into altered molecular recognition in crowded protein binding pockets. Substituting any one of these three features yields a compound with measurably different physicochemical properties, reactivity, and conformational behavior, as quantified in the evidence below.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid versus Closest Structural Analogs


LogP Head-to-Head: gem-Difluoro Effect on Lipophilicity versus Non-Fluorinated 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

Replacement of the two cyclopropane ring hydrogens with fluorine atoms increases the measured/predicted LogP by approximately +0.56 units in the bromophenyl-cyclopropane carboxylic acid series. The target compound records a LogP of 2.88 , whereas its direct non-fluorinated comparator 1-(4-bromophenyl)cyclopropanecarboxylic acid (CAS 345965-52-8) records a LogP of 2.32 . This directionality contradicts the intuitive expectation that fluorination universally reduces lipophilicity; it is, however, consistent with the systematic finding that gem-difluorination slightly increases LogP specifically for cyclopropane derivatives, an effect attributed to reduced H-bond acceptor capacity of the CF₂ unit versus CH₂ when embedded in a strained three-membered ring [1][2].

Lipophilicity LogP gem-Difluorocyclopropane Physicochemical Profiling

LogP Contribution of the para-Bromine Atom: Target versus Non-Brominated 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic Acid

The para-bromine atom adds approximately +1.67 LogP units relative to the non-halogenated phenyl analog. The target compound (LogP = 2.88) is substantially more lipophilic than racemic 2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid (CAS 344287-60-1; LogP = 1.21) . Even when compared with the single-enantiomer (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid (CAS 646995-45-1; LogP = 2.12) , the brominated target remains +0.76 LogP units higher. This magnitude is consistent with the well-established Hansch aromatic π constant for bromine (π_Br ≈ +0.86) when accounting for the electron-withdrawing effect of the gem-difluoro group that slightly attenuates the bromine's lipophilic contribution [1].

Lipophilicity Hansch π Bromine Substitution SAR

pKa Depression by the gem-Difluoro Substituent: Class-Level Evidence from Systematic Cycloalkane Carboxylic Acid Measurements

The gem-difluoro substituent on the cyclopropane ring decreases the carboxylic acid pKa through a field/inductive effect. In the systematic study by Holovach et al. (2022), gem-difluorination of cycloalkane carboxylic acids was shown to decrease pKa values, with the magnitude governed primarily by the inductive effect of the fluorine atoms and the relative position of the CF₂ moiety to the carboxyl group [1][2]. The non-fluorinated comparator 1-(4-bromophenyl)cyclopropanecarboxylic acid has a predicted pKa of 4.14 ± 0.20 , while the gem-difluorocyclopropane carboxylic acid scaffold (without the bromophenyl group) has a predicted pKa of 3.22 ± 0.22 . Although a direct experimental pKa measurement for the target compound has not been reported, the class-level data predict the target's pKa to fall in the range of approximately 3.0–3.6—significantly more acidic than the non-fluorinated analog.

Acidity pKa Inductive Effect Ionization State

Synthetic Diversification Advantage: para-Bromine as a Cross-Coupling Exit Vector Absent in Non-Halogenated Analogs

The para-bromine atom on the phenyl ring serves as a high-utility synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Buchwald–Hartwig, Sonogashira) that is entirely absent in the non-brominated analog 2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid (CAS 344287-60-1). The viability of p-bromophenyl-substituted gem-difluorocyclopropane substrates in synthetic sequences is demonstrated by Ernouf et al. (2017), who reported that a p-bromophenyl propargyl glycolate underwent efficient difluorocyclopropenation/Ireland–Claisen rearrangement to afford the corresponding alkylidene(gem-difluorocyclopropane) in 75% yield over three steps, with full retention of the bromine substituent available for subsequent elaboration [1]. In contrast, the non-brominated phenyl analog (CAS 344287-60-1) offers no equivalent site for late-stage diversification via cross-coupling . The chlorine analog (if available) would exhibit lower oxidative addition reactivity with Pd(0) catalysts compared to the C–Br bond (C–Br bond dissociation energy ~84 kcal/mol vs. C–Cl ~95 kcal/mol), making the brominated compound kinetically preferred for cross-coupling applications [2].

Cross-Coupling Suzuki–Miyaura Late-Stage Functionalization Building Block Utility

Regioisomeric Differentiation: 3-Aryl versus 1-Aryl Substitution Pattern Alters Carboxyl–Aryl Spatial Relationship

The target compound (CAS 2098048-73-6) bears the 4-bromophenyl group at the C3 position and the carboxylic acid at C1 of the cyclopropane ring, placing these two functional groups on adjacent carbons with a defined trans or cis relationship. The regioisomer 1-(4-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS 2228515-96-4) bears both substituents on the same carbon (C1) in a geminal arrangement . These two connectivity patterns produce fundamentally different spatial vectors: in the 3-aryl isomer, the bromophenyl and carboxyl groups can adopt staggered conformations about the C1–C3 axis, positioning the aryl ring at a distance of approximately 2.5–3.0 Å from the carboxylate carbon, whereas in the 1-aryl isomer, the aryl ring is directly attached to the carboxyl-bearing carbon, forcing a much more compact arrangement with potential steric clash between the ortho-phenyl hydrogens and the carboxylic acid OH. This topological difference propagates into downstream amide/ester derivatives and can alter the exit vector of the bromophenyl group in a protein binding pocket by 60–90° relative to the carboxyl-derived attachment point [1].

Regioisomerism Molecular Topology Conformational Analysis Binding Pocket Complementarity

Metabolic Stability: gem-Difluorination Blocks CYP450-Mediated Oxidation at the Cyclopropane Ring — Class-Level Evidence

In a systematic in vitro study of human microsomal clearance across a homologous series of functionalized cycloalkanes, Holovach et al. (2022) demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding derivatives [1][2]. The gem-difluoro group blocks oxidative metabolism at the cyclopropane methylene position that would otherwise be susceptible to CYP450-mediated hydroxylation in the non-fluorinated analog. The non-fluorinated comparator 1-(4-bromophenyl)cyclopropanecarboxylic acid retains two unsubstituted cyclopropane C–H bonds that are potential sites for oxidative metabolism, whereas the target compound replaces these with C–F bonds (bond dissociation energy: C–F ~116 kcal/mol vs. C–H ~96–106 kcal/mol), rendering the cyclopropane ring substantially more resistant to metabolic oxidation [3]. Although direct paired CL_int measurements for this specific compound versus its non-fluorinated analog are not available, the class-level data provide a reasonable expectation of enhanced metabolic stability for the gem-difluoro compound in human liver microsome assays.

Metabolic Stability Microsomal Clearance CYP450 Oxidative Metabolism

Highest-Impact Application Scenarios for 3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid in Drug Discovery and Chemical Biology


CNS Penetrant Fragment Library Design: Exploiting Elevated LogP and Tuned pKa for Blood–Brain Barrier Passage

The compound's LogP of 2.88 places it within the CNS MPO (Multiparameter Optimization) sweet spot for brain penetration (desirable LogP range: 2.0–3.5), while its depressed pKa (~3.0–3.6) increases the neutral fraction at plasma pH relative to non-fluorinated cyclopropane carboxylic acids [1][2]. Medicinal chemistry teams building fragment libraries targeting CNS GPCRs, ion channels, or enzymes (e.g., monoamine oxidases, kinases, phosphodiesterases) can deploy this scaffold as a carboxylic acid fragment that retains sufficient passive membrane permeability to cross the blood–brain barrier. The para-bromine enables subsequent Suzuki coupling to introduce diverse aryl/heteroaryl moieties for optimizing target affinity while monitoring CNS drug-like properties [3].

Parallel SAR by Suzuki Library Synthesis: One Building Block, Dozens of Analogs

The para-bromine atom serves as a universal cross-coupling handle, enabling a single procurement of this building block to support the parallel synthesis of a 24–96-member biaryl or heterobiaryl library via Suzuki–Miyaura coupling [1]. The gem-difluoro group remains intact throughout the coupling sequence, preserving the favorable pKa and lipophilicity modulation conferred by fluorination. This contrasts with the non-brominated analog, which would require separate procurement of multiple individual building blocks to achieve the same diversity. The demonstrated compatibility of the p-bromophenyl-gem-difluorocyclopropane motif with multistep synthetic sequences (75% yield over 3 steps in the Ernouf 2017 protocol) supports the practical feasibility of this approach [2].

Agrochemical Lead Optimization: Fluorinated Cyclopropane Carboxylic Acids as Pyrethroid/Carboxamide Bioisosteres

Gem-difluorocyclopropane carboxylic acid derivatives are established scaffolds in insecticidal and acaricidal chemistry, where the fluorinated cyclopropane ring mimics the acid moiety of pyrethroid esters while resisting metabolic degradation [1][2]. The target compound's differentiated LogP (+0.56 vs. non-fluorinated) and bromine cross-coupling handle make it a versatile intermediate for synthesizing novel agrochemical candidates with tunable lipophilicity, enabling optimization of cuticular penetration in insect pests or systemic mobility in crop plants. The bromine can be replaced late-stage with diverse substituents to probe structure–activity relationships for target-site binding at insect sodium channels or ryanodine receptors [3].

Carboxylic Acid Bioisostere Evaluation: Comparing gem-DFCP-Acid vs. Tetrazole, Acylsulfonamide, and Other Acidic Bioisosteres

The target compound provides medicinal chemists with a direct comparator for benchmarking alternative acidic bioisosteres (tetrazoles, acylsulfonamides, hydroxamic acids, phosphonic acids) in a matched molecular pair analysis [1]. Unlike tetrazole or acylsulfonamide replacements that introduce additional heteroatoms and H-bond acceptors, the gem-difluorocyclopropane carboxylic acid retains the native carboxyl recognition motif while the CF₂ unit modulates acidity through a purely inductive mechanism—preserving the carboxylate's bidentate H-bonding pattern with Arg/Lys/Asn side chains while shifting the pKa. This property is particularly valuable when the target binding site contains a carboxylate-recognizing residue whose protonation state is sensitive to the ligand's acid strength [2][3].

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